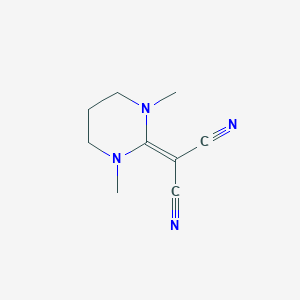
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- is a chemical compound with the molecular formula C6H12N2S. It is also known by other names such as 1,3-Dimethyltetrahydro-2(1H)-pyrimidinethione
Vorbereitungsmethoden
The synthesis of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- involves several synthetic routes. One common method includes the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides . The reaction conditions typically involve the use of solvents such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and may require specific temperature and pressure settings to achieve optimal yields .
Analyse Chemischer Reaktionen
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoro-methanesulfonic acid anhydride and other strong oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- has a wide range of scientific research applications. In chemistry, it is used as a versatile solvent in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly(aryl ethers) and serves as a polar aprotic organic solvent . In biology and medicine, this compound’s unique structure allows it to interact with various molecular targets, making it useful in drug development and other biomedical research . Industrially, it is used in the synthesis of various chemical products and materials .
Wirkmechanismus
The mechanism of action of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various biomolecules, influencing their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- can be compared with similar compounds such as 1,3-Dimethyltetrahydro-2(1H)-pyrimidinethione and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- lies in its specific chemical properties and the range of applications it offers in various fields .
Eigenschaften
CAS-Nummer |
55727-22-5 |
|---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-1,3-diazinan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H12N4/c1-12-4-3-5-13(2)9(12)8(6-10)7-11/h3-5H2,1-2H3 |
InChI-Schlüssel |
DVBADWDWLNBBKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(C1=C(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
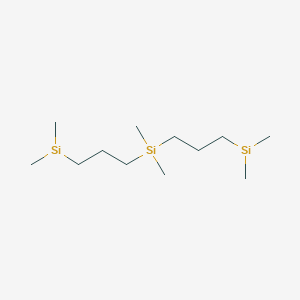
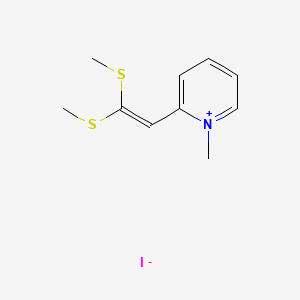
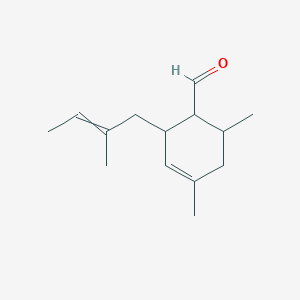
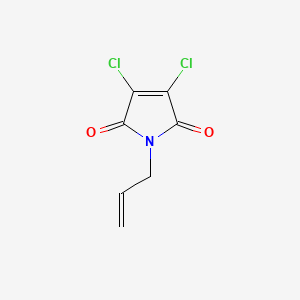
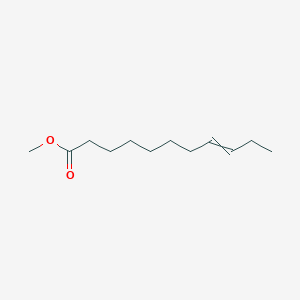

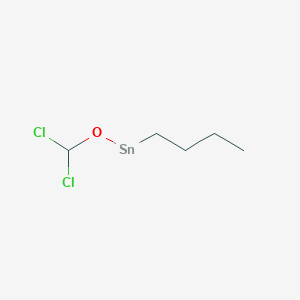
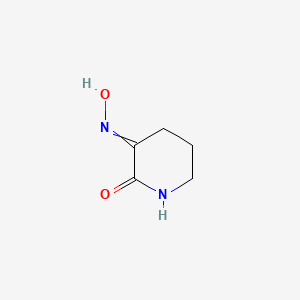
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
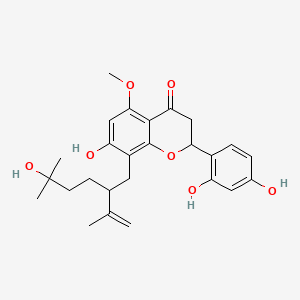
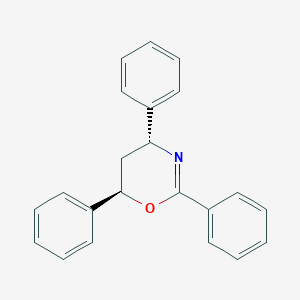
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

